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molecular formula C7H14O2 B8652308 2.2-Dimethyl-4-hydroxy-3-pentanone CAS No. 52279-28-4

2.2-Dimethyl-4-hydroxy-3-pentanone

Cat. No. B8652308
M. Wt: 130.18 g/mol
InChI Key: CLDPAGCOQSJLSP-UHFFFAOYSA-N
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Patent
US05310929

Procedure details

0.24 g of cuprous chloride was suspended in 100 mL diethyl ether and then 22.1 g of propionyl chloride was added. The reaction was heated to reflux and 88 mL of t-butyl magnesium chloride was added slowly to maintain reflux. The reaction was stirred overnight then poured into 200 g ice and the pH adjusted to 8 with solid NaHCO3. The reaction was extracted with ether, washed with 10% aq. NaHCO3, water and then brine followed by MgSO4 drying. The product was purified by distillation to give 12.5 g of the ketone.
[Compound]
Name
cuprous chloride
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
Name
t-butyl magnesium chloride
Quantity
88 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[C:6]([Mg]Cl)([CH3:9])([CH3:8])[CH3:7].C([O-])(O)=[O:13].[Na+]>C(OCC)C>[CH3:7][C:6]([CH3:9])([C:1](=[O:4])[CH:2]([OH:13])[CH3:3])[CH3:8] |f:2.3|

Inputs

Step One
Name
cuprous chloride
Quantity
0.24 g
Type
reactant
Smiles
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
t-butyl magnesium chloride
Quantity
88 mL
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ether
WASH
Type
WASH
Details
washed with 10% aq. NaHCO3, water
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)(C(C(C)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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